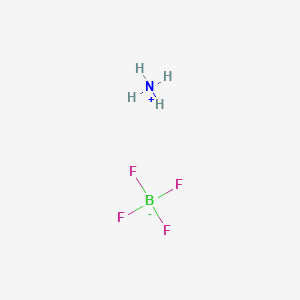










|
REACTION_CXSMILES
|
F[B-](F)(F)F.[NH4+].[CH3:7][C:8]1[CH:14]=[C:13]([Br:15])[CH:12]=[CH:11][C:9]=1[NH2:10].Cl.[N:17]([O-])=O.[Na+].CC([O-])=O.[K+].C1OCCOCCOCCOCCOCCOC1>C(O)(=O)C>[Br:15][C:13]1[CH:14]=[C:8]2[C:9](=[CH:11][CH:12]=1)[NH:10][N:17]=[CH:7]2 |f:0.1,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
20.97 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[NH4+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
18.61 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=CC(=C1)Br
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
7.59 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
12.76 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
7.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 20 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 1 hour at 0° C.
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 16 hours at room temperature
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotroped with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 1.5 hours at room temperature
|
|
Duration
|
1.5 h
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: CALCULATEDPERCENTYIELD | 152.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |